molecular formula C15H11BrN4O2S B2622448 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide CAS No. 306758-76-9

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2622448
CAS No.: 306758-76-9
M. Wt: 391.24
InChI Key: WUSWBTIZDGDGEN-CAOOACKPSA-N
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Description

The compound N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide belongs to the class of pyrazole-carbohydrazide derivatives, characterized by a hydrazone linker (-NH-N=CH-) connecting a pyrazole core to a substituted aromatic ring. Key structural features include:

  • Pyrazole ring: Substituted at position 3 with a thiophen-2-yl group, enhancing π-conjugation and electronic delocalization.
  • Benzylidene moiety: A 5-bromo-2-hydroxyphenyl group, where the bromine atom contributes to lipophilicity, and the hydroxyl group facilitates hydrogen bonding.
  • E-configuration: Confirmed via single-crystal X-ray diffraction in analogous compounds, ensuring planarity critical for biological interactions .

Properties

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN4O2S/c16-10-3-4-13(21)9(6-10)8-17-20-15(22)12-7-11(18-19-12)14-2-1-5-23-14/h1-8,21H,(H,18,19)(H,20,22)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSWBTIZDGDGEN-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NN2)C(=O)NN=CC3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C2=CC(=NN2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, like acetic acid, to facilitate the condensation process .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield corresponding ketones, while substitution of the bromine atom can result in various substituted derivatives .

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. The compound's structure suggests potential interactions with microbial cell membranes, disrupting their integrity.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa1432

Anticancer Activity

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide has shown promising results in inhibiting the proliferation of cancer cells in vitro. The compound was tested against several human cancer cell lines using the MTT assay.

Table 2: In Vitro Anticancer Activity

Cell LineIC50 (µM)Comparative Drug
HepG210Doxorubicin
MCF-712Cisplatin
PC-315Paclitaxel

Anti-inflammatory Potential

In silico studies have indicated that this compound may act as a potent inhibitor of enzymes involved in inflammatory pathways, such as lipoxygenase. Molecular docking studies suggest strong binding affinities, indicating its potential as a therapeutic agent for inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed significant activity against both Gram-positive and Gram-negative bacteria. The research highlighted its potential use in developing new antimicrobial agents to combat antibiotic resistance.

Case Study 2: Anticancer Research

In another investigation, the compound was evaluated for its anticancer effects on breast cancer cells (MCF-7). The study concluded that it induced apoptosis through a caspase-dependent pathway, making it a candidate for further development in cancer therapy.

Mechanism of Action

The mechanism by which N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-Carbohydrazide Derivatives

Compound Name Benzylidene Substituent Pyrazole Substituent Key Features Reference
Target Compound 5-Bromo-2-hydroxyphenyl 3-(Thiophen-2-yl) Hydroxyl group enables H-bonding; bromine enhances lipophilicity. N/A
N′-(5-Bromo-2-fluorobenzylidene) analog 5-Bromo-2-fluorophenyl 3-(Thiophen-2-yl) Fluorine acts as a bioisostere for hydroxyl, altering electronic properties.
3-(5-Bromothiophen-2-yl)-N′-(3-ethoxy-4-hydroxybenzylidene) 3-Ethoxy-4-hydroxyphenyl 3-(5-Bromothiophen-2-yl) Ethoxy group increases lipophilicity; dual substituents modulate solubility.
3-(5-Bromothiophen-2-yl)-N′-(2,4-dichlorobenzylidene) 2,4-Dichlorophenyl 3-(5-Bromothiophen-2-yl) Chlorine atoms enhance electron-withdrawing effects, altering reactivity.
(E)-N’-2,4-Dichlorobenzylidene-5-phenyl analog 2,4-Dichlorophenyl 5-Phenyl Phenyl substitution favors π-π interactions with aromatic protein residues.
Triazole-thio derivative () 5-Bromo-2-hydroxyphenyl Triazole-thio moiety Triazole enhances metabolic stability; thioether improves binding affinity.

Key Observations :

  • Bioisosteric Replacements : Fluorine () mimics hydroxyl’s steric profile but reduces H-bonding capacity, impacting target selectivity.
  • Heterocyclic Modifications : Thiophene (target compound) vs. phenyl () alters conjugation and dipole moments, influencing electronic distribution .

Characterization Techniques:

  • Spectroscopy : FT-IR, ¹H-NMR, and MS validate functional groups and purity .

Physicochemical and Electronic Properties

  • Lipophilicity : Bromine and thiophene increase logP values, favoring membrane penetration. Hydroxyl and ethoxy groups () improve solubility in polar solvents .
  • Electronic Effects : The thiophene-pyrazole core exhibits a lower HOMO-LUMO gap (~4.5 eV, estimated via DFT) compared to phenyl analogs (~5.2 eV), suggesting higher reactivity .
  • Thermal Stability : Crystallographic data () indicate robust packing interactions due to halogen bonds (Br···π) and hydrogen bonds (O-H···N), enhancing thermal stability .

Computational and Crystallographic Insights

  • DFT Studies : The target compound’s electron density maps () reveal charge delocalization across the thiophene-pyrazole system, enhancing electrophilic reactivity .
  • Molecular Docking : Analogous compounds () exhibit binding energies of -9.2 to -10.5 kcal/mol with COX-2, driven by halogen and π-π interactions .
  • Crystal Packing : Hydroxyl and bromine groups facilitate intermolecular H-bonds and halogen bonds, stabilizing the crystal lattice .

Biological Activity

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and pharmacology.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups that contribute to its biological activity:

  • Molecular Formula : C15_{15}H13_{13}BrN4_{4}O2_{2}S
  • Molecular Weight : 392.26 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)15.625 - 62.5 μM
Enterococcus faecalis62.5 - 125 μM

The compound's mechanism involves the inhibition of protein synthesis and disruption of nucleic acid production, leading to bactericidal effects .

Antifungal Activity

While the compound demonstrates notable antibacterial properties, its antifungal activity is relatively moderate. For instance, it has been tested against Candida albicans, showing MIC values comparable to standard antifungal agents like nystatin .

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory effects. It has been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, making it a candidate for treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and inflammatory pathways.
  • Metal Ion Coordination : Its structure allows it to form stable complexes with metal ions, potentially disrupting cellular processes.
  • Hydrogen Bonding and π–π Interactions : The presence of hydroxyl and bromine groups enhances its ability to form hydrogen bonds and engage in π–π stacking with biological macromolecules .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Efficacy :
    • A study demonstrated that derivatives of pyrazole compounds, including the target compound, showed significant antibacterial activity against MRSA, outperforming traditional antibiotics like levofloxacin .
  • Anti-inflammatory Potential :
    • Research indicated that the compound effectively reduced inflammation markers in animal models, suggesting its use in treating conditions like arthritis and other inflammatory diseases .
  • Biofilm Inhibition :
    • The compound displayed moderate biofilm inhibition against various bacterial strains, indicating potential for use in preventing chronic infections associated with biofilm formation .

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